molecular formula C13H14N2O B2742611 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine CAS No. 2201819-27-2

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine

Cat. No.: B2742611
CAS No.: 2201819-27-2
M. Wt: 214.268
InChI Key: HPZHUGXYBMQDDE-UHFFFAOYSA-N
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Description

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine are not fully understood at this time. The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied. It is known that pyridine derivatives can serve as pharmacophores for many molecules with significant biological and therapeutic value .

Cellular Effects

The specific effects of this compound on various types of cells and cellular processes are currently unknown. Pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not well understood. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

2-Methyl-6-hydroxypyridine+3-BromopyridineK2CO3,DMF,ΔThis compound\text{2-Methyl-6-hydroxypyridine} + \text{3-Bromopyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \Delta} \text{this compound} 2-Methyl-6-hydroxypyridine+3-BromopyridineK2​CO3​,DMF,Δ​this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyridine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)

    Substitution: Amines, Thiols, Potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Reduced pyridine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler pyridine derivative with similar structural features but lacking the ethoxy and pyridin-3-yl groups.

    3-Ethoxypyridine: Contains the ethoxy group but lacks the methyl and pyridin-3-yl groups.

    6-Methyl-2-pyridinol: Similar to 2-Methyl-6-[1-(pyridin-3-yl)ethoxy]pyridine but with a hydroxyl group instead of the ethoxy group.

Uniqueness

This compound is unique due to the presence of both the ethoxy and pyridin-3-yl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-6-(1-pyridin-3-ylethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-10-5-3-7-13(15-10)16-11(2)12-6-4-8-14-9-12/h3-9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZHUGXYBMQDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC(C)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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